Cas no 59906-37-5 (3-Thiophenecarboxamide, N,N-dimethyl-)

3-Thiophenecarboxamide, N,N-dimethyl-, is a thiophene-based amide derivative characterized by its dimethyl substitution on the nitrogen atom. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The thiophene ring provides a stable heterocyclic framework, while the dimethylcarboxamide moiety enhances solubility and reactivity, making it suitable for further functionalization. Its structural features may contribute to applications in the development of bioactive molecules or materials science. The compound’s well-defined chemical properties and purity make it a reliable choice for precise synthetic workflows. Handling should adhere to standard safety protocols for organic reagents.
3-Thiophenecarboxamide, N,N-dimethyl- structure
59906-37-5 structure
Product Name:3-Thiophenecarboxamide, N,N-dimethyl-
CAS No:59906-37-5
MF:C7H9NOS
MW:155.217460393906
CID:336902
PubChem ID:13305450
Update Time:2025-11-02

3-Thiophenecarboxamide, N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxamide, N,N-dimethyl-
    • N,N-dimethylthiophene-3-carboxamide
    • N,N-dimethyl-thiophene-3-carboxamide
    • FT-0741528
    • BS-32608
    • AKOS008981574
    • CMZHFIPCSRETSP-UHFFFAOYSA-N
    • 59906-37-5
    • Thiophene-3-carboxylic acid dimethyl amide
    • DTXSID40535987
    • CS-0209804
    • SCHEMBL827478
    • Z184826634
    • Inchi: 1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3
    • InChI Key: CMZHFIPCSRETSP-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(N(C)C)=O

Computed Properties

  • Exact Mass: 155.04057
  • Monoisotopic Mass: 155.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 48.6Ų

Experimental Properties

  • PSA: 20.31

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Additional information on 3-Thiophenecarboxamide, N,N-dimethyl-

Comprehensive Guide to 3-Thiophenecarboxamide, N,N-dimethyl- (CAS No. 59906-37-5): Properties, Applications, and Market Insights

3-Thiophenecarboxamide, N,N-dimethyl- (CAS No. 59906-37-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its thiophene ring and dimethylcarboxamide functional group, offers unique chemical properties that make it valuable for various industrial and research applications. In this article, we delve into its molecular structure, key characteristics, and emerging trends in its utilization.

The molecular formula of 3-Thiophenecarboxamide, N,N-dimethyl- is C7H9NOS, with a molecular weight of 155.21 g/mol. Its structure features a thiophene ring substituted at the 3-position with a dimethylcarboxamide group. This configuration imparts notable solubility in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), making it a versatile intermediate in synthetic chemistry. Researchers often explore its reactivity in cross-coupling reactions and heterocyclic synthesis, which are critical for developing novel bioactive molecules.

One of the most prominent applications of 3-Thiophenecarboxamide, N,N-dimethyl- is in the pharmaceutical industry, where it serves as a building block for drug discovery. Its thiophene core is a common motif in medications targeting central nervous system (CNS) disorders and anti-inflammatory agents. Recent studies highlight its potential in designing kinase inhibitors, a hot topic in oncology research due to the growing demand for targeted cancer therapies. Additionally, its derivatives are investigated for antimicrobial properties, aligning with the global focus on combating antibiotic resistance.

In agrochemicals, 3-Thiophenecarboxamide, N,N-dimethyl- is explored for its role in developing next-generation pesticides and herbicides. The thiophene moiety’s electron-rich nature enhances interactions with biological targets, improving efficacy. With the rising demand for sustainable farming solutions, this compound’s potential in green chemistry applications is a key area of interest. Companies are investing in research to optimize its use in environmentally friendly crop protection products.

The material science sector also benefits from 3-Thiophenecarboxamide, N,N-dimethyl-, particularly in the synthesis of conductive polymers and organic semiconductors. Its thiophene backbone contributes to π-conjugation, essential for electronic applications like OLEDs and solar cells. As renewable energy gains traction, this compound’s role in advancing organic photovoltaics is a trending topic among researchers and investors alike.

Market dynamics for 3-Thiophenecarboxamide, N,N-dimethyl- reflect its growing relevance. The compound is available through specialized chemical suppliers, with pricing influenced by purity levels (typically ≥95%) and scale of procurement. North America and Europe dominate current demand, driven by pharmaceutical R&D, while Asia-Pacific shows rapid growth due to expanding agrochemical and electronics industries. Analysts project a steady CAGR for the thiophene derivatives market, fueled by innovations in drug development and renewable energy technologies.

From a regulatory standpoint, 3-Thiophenecarboxamide, N,N-dimethyl- is generally regarded as safe for research and industrial use when handled under standard laboratory protocols. Proper storage recommendations include keeping it in a cool, dry place away from direct sunlight. Material Safety Data Sheets (MSDS) provide detailed guidelines for safe handling, emphasizing the use of personal protective equipment (PPE) to minimize exposure risks.

For researchers seeking alternatives or complementary compounds, structurally related molecules like 2-thiophenecarboxamide or N-methylthiophene carboxamides may offer comparable properties. Comparative studies on their reactivity and application-specific performance are frequently searched topics in academic databases, underscoring the need for comprehensive data on thiophene-based intermediates.

In conclusion, 3-Thiophenecarboxamide, N,N-dimethyl- (CAS No. 59906-37-5) stands as a multifaceted compound with expanding applications across high-growth industries. Its significance in drug discovery, sustainable agriculture, and advanced materials positions it as a key player in modern chemistry. As scientific advancements continue to unlock new possibilities, this compound will likely remain at the forefront of innovation, addressing critical challenges in health, food security, and energy sustainability.

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